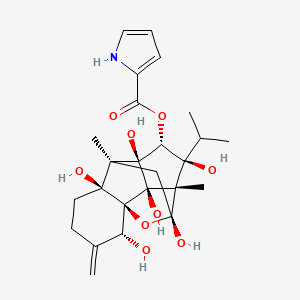
9,21-Didehydroryanodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9,21-Didehydroryanodine is a complex organic molecule with a unique pentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,21-Didehydroryanodine typically involves multiple steps, starting from simpler organic precursors. The key steps include cyclization reactions to form the pentacyclic core, followed by functional group modifications to introduce the hydroxyl, methyl, and pyrrole carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
9,21-Didehydroryanodine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the double bonds and carbonyl groups.
Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction can lead to saturated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, 9,21-Didehydroryanodine is studied for its unique structure and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties
Industry
In industry, the compound’s unique properties make it a candidate for various applications, such as in the development of new materials, catalysts, and chemical intermediates.
Mécanisme D'action
The mechanism by which 9,21-Didehydroryanodine exerts its effects depends on its interaction with molecular targets and pathways. The hydroxyl and carboxylate groups may form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors, modulating their activity. The compound’s unique structure may also enable it to fit into specific binding sites, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1R,2R,3S,6S,7R,9S,10S,11S,13R,14R)-11-(1-Hydroxy-2-propanyl)-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-2,6,9,11,13,14-hexol]
- [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol]
Uniqueness
9,21-Didehydroryanodine stands out due to its specific combination of functional groups and pentacyclic structure
Propriétés
Formule moléculaire |
C25H33NO9 |
|---|---|
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
[(1S,2R,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C25H33NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12,15,17,26-27,29-33H,3,8-9,11H2,1-2,4-5H3/t15-,17-,18+,19+,20+,21-,22-,23-,24+,25-/m1/s1 |
Clé InChI |
BPFNBBLVUYSFRK-ZRDWAMEOSA-N |
SMILES isomérique |
CC(C)[C@]1([C@H]([C@]2([C@]3(C[C@@]4([C@@]1([C@@]2([C@]5([C@@]3(CCC(=C)[C@H]5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O |
SMILES canonique |
CC(C)C1(C(C2(C3(CC4(C1(C2(C5(C3(CCC(=C)C5O)O)O4)O)C)O)C)O)OC(=O)C6=CC=CN6)O |
Synonymes |
9,21-didehydroryanodine DH-ryanodine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















